molecular formula C8H5F2NO2 B1325370 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene CAS No. 934625-92-0

1,2-difluoro-3-[(E)-2-nitrovinyl]benzene

Cat. No.: B1325370
CAS No.: 934625-92-0
M. Wt: 185.13 g/mol
InChI Key: JDRSMSYNVLDZLA-SNAWJCMRSA-N
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Description

1,2-Difluoro-3-[(E)-2-nitrovinyl]benzene is an organic compound with the molecular formula C₈H₅F₂NO₂ and a molecular weight of 185.13 g/mol . It is characterized by a benzene ring substituted with two adjacent fluorine atoms and an (E)-2-nitrovinyl group. This specific stereochemistry of the nitrovinyl chain can be significant for its reactivity and interactions. This compound serves as a versatile synthetic intermediate and chemical building block in research laboratories. Compounds featuring the nitrovinyl group and fluorinated aromatic systems are often employed in the development of novel pharmaceuticals, agrochemicals, and dyestuffs . The presence of both electron-withdrawing substituents (fluoro and nitro groups) makes this molecule a valuable substrate for further chemical transformations, including nucleophilic substitutions and cycloaddition reactions, to access more complex molecular architectures. This product is intended for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRSMSYNVLDZLA-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1,2 Difluoro 3 E 2 Nitrovinyl Benzene Analogues

Electrophilic Reaction Pathways on the Fluorinated Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. However, the reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents. In the case of 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene, the aromatic ring is substituted with two fluorine atoms and a nitrovinyl group.

The directing effects of these substituents are also crucial in determining the position of any potential electrophilic attack. The nitro group is a meta-director, while halogens like fluorine are ortho-, para-directors. organicchemistrytutor.comminia.edu.eg In this compound, the positions ortho and para to the fluorine atoms are already substituted or sterically hindered. The strong deactivating and meta-directing influence of the nitro group, combined with the deactivating nature of the two fluorine atoms, renders the aromatic ring of this compound and its close analogues highly unreactive towards electrophilic aromatic substitution. Consequently, such reactions are generally not a synthetically viable pathway for the further functionalization of this aromatic system.

Nucleophilic Reaction Pathways on the Aromatic Ring and the Vinyl Moiety

In contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it susceptible to nucleophilic attack at two key locations: the nitrovinyl group via Michael addition and the aromatic ring via nucleophilic aromatic substitution.

Michael Addition Reactions of the Nitrovinyl Group

The nitrovinyl group is a potent Michael acceptor due to the strong electron-withdrawing capacity of the nitro group, which polarizes the carbon-carbon double bond. This makes the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction.

Recent research has demonstrated the utility of fluorinated nitroolefins in asymmetric Michael additions. For instance, the reaction of α-fluoro-α-nitroalkanes with nitroolefins has been developed, yielding products with high chemical yields and stereoselectivities. nih.gov These reactions are often facilitated by organocatalysts, such as chiral thioureas or prolinol ethers, which can activate the reactants and control the stereochemical outcome of the addition. mdpi.comorgsyn.org The resulting highly functionalized adducts are valuable intermediates for the synthesis of complex molecules, including fluorinated amines and amino acids. nih.govnih.gov

The general scheme for a Michael addition to a nitrovinylbenzene derivative is presented below:

Reactant 1 (Nitroalkene)Reactant 2 (Nucleophile)Catalyst/ConditionsProduct Type
(E)-(2-nitrovinyl)benzene derivativeAldehyde(S)-Diphenylprolinol silyl (B83357) ether, p-nitrophenolγ-Nitroaldehyde
(E)-(2-nitrovinyl)benzene derivativeα-Fluoro-α-nitroalkaneChiral thiourea (B124793) derivativeFluorinated dinitroalkane
(E)-(2-nitrovinyl)benzene derivativeα-Fluoro-α-nitro esterOrganocatalystFluorinated nitro-ester

These reactions highlight the importance of the nitrovinyl moiety as a key functional handle for carbon-carbon bond formation and the introduction of stereocenters.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the nitrovinyl group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack. The fluorine atoms themselves are also activating for SNAr and can act as excellent leaving groups.

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is enhanced by the electron-withdrawing substituents, which delocalize the negative charge.

For this compound, nucleophilic attack can, in principle, occur at the carbon atoms bearing the fluorine atoms. The relative reactivity of the two fluorine atoms would depend on the specific nucleophile and reaction conditions, with the fluorine atom ortho to the nitrovinyl group being particularly activated. SNAr reactions on polyfluorinated aromatic compounds are well-established, with nucleophiles such as amines, thiols, and alkoxides readily displacing fluorine atoms. researchgate.netresearchgate.netacsgcipr.org

The following table provides representative examples of SNAr reactions on related difluoronitrobenzene compounds.

SubstrateNucleophileConditionsProduct
2,4-DifluoronitrobenzeneMorpholineContinuous flow, 190°C4-(2-Fluoro-4-nitrophenyl)morpholine
1-Fluoro-2,4-dinitrobenzeneBiothiols (e.g., cysteine)Aqueous mediaS-(2,4-Dinitrophenyl)cysteine
HexafluorobenzeneHydroxides, alkoxidesVariesPentafluorophenol/Pentafluoroalkoxybenzene

Cycloaddition Reactions Involving the Nitrovinyl Group

The electron-deficient carbon-carbon double bond of the nitrovinyl group makes it an excellent dipolarophile for cycloaddition reactions, particularly [3+2] cycloadditions.

[3+2] Cycloadditions with Ylides (e.g., Azomethine Ylides)

[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. rsc.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, react readily with electron-deficient alkenes like β-nitrostyrenes to form highly substituted pyrrolidines. wikipedia.orgthieme.de These reactions are often highly regio- and stereoselective. nih.gov

Azomethine ylides are typically generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines, or the condensation of α-amino acids with aldehydes. wikipedia.orgrsc.org The generated ylide then rapidly undergoes cycloaddition with the nitrovinyl compound.

The reaction of an azomethine ylide with a β-nitrostyrene derivative can be represented as follows:

DipoleDipolarophileReaction TypeProduct
Azomethine Ylide(E)-(2-nitrovinyl)benzene derivative[3+2] CycloadditionSubstituted Pyrrolidine (B122466)
Nitrile Oxide(E)-(2-nitrovinyl)benzene derivative[3+2] CycloadditionSubstituted Isoxazoline

These cycloaddition reactions provide a direct and efficient route to complex nitrogen-containing heterocyclic scaffolds from readily available starting materials.

The regioselectivity of [3+2] cycloaddition reactions is a critical aspect that determines the structure of the resulting heterocyclic product. In the reaction of an azomethine ylide with an unsymmetrical dipolarophile like this compound, two regioisomeric products are possible.

The regiochemical outcome is governed by a combination of steric and electronic factors, including the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. researchgate.net Computational studies, often employing Density Functional Theory (DFT), have become invaluable in predicting and explaining the regioselectivity of these reactions. scispace.comnih.govnih.gov

For the reaction of an azomethine ylide with a β-nitrostyrene, the interaction between the highest occupied molecular orbital (HOMO) of the ylide and the lowest unoccupied molecular orbital (LUMO) of the nitrostyrene (B7858105) is typically dominant. The analysis of the orbital coefficients at the reacting centers allows for the prediction of the favored regioisomer. researchgate.net Generally, the reaction proceeds to form the pyrrolidine with the nitro group at the 4-position. Theoretical studies on the cycloaddition of chiral azomethine ylides with β-nitrostyrene have shown that the reaction is completely regioselective. researchgate.net

Stereochemical Outcomes and Diastereoselectivity

In cycloaddition reactions, the planar geometry of the nitrovinyl group allows for facial differentiation, leading to the possibility of diastereomeric products. The stereochemical outcome is often dictated by a combination of steric and electronic factors in the transition state.

For instance, in [3+2] cycloadditions with nitrones, the reaction of various (E)-2-aryl-1-nitroalkenes has been shown to proceed with high stereoselectivity. Studies on analogues such as 3,3,3-tribromo-1-nitroprop-1-ene reacting with diarylnitrones result in the formation of 3,4-cis-4,5-trans-4-nitroisoxazolidines with complete regio- and stereoselectivity. organicreactions.org This high degree of control is attributed to a favored endo approach in the transition state, minimizing steric hindrance and maximizing secondary orbital interactions. Computational studies on the reaction between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene also predict high endo stereoselectivity, which aligns with experimental observations. nih.gov Given these precedents, it is expected that the cycloaddition of this compound would similarly favor the formation of a specific diastereomer, governed by the orientation of the reactants in the transition state.

In [4+2] cycloaddition (Diels-Alder) reactions, where the nitrovinylbenzene acts as the dienophile, the endo rule is often followed. This rule predicts that the dienophile's electron-withdrawing substituent (the nitro group) will orient itself under the π-system of the diene in the transition state, leading to the kinetically favored endo adduct. While the exo adduct is often thermodynamically more stable, the kinetic endo product typically predominates under standard reaction conditions. mdpi.com

Table 1: Representative Diastereoselectivity in Cycloaddition Reactions of Nitroalkene Analogues

Nitroalkene ReactantReaction PartnerReaction TypeObserved OutcomeReference
(E)-3,3,3-tribromo-1-nitroprop-1-eneDiarylnitrones[3+2] CycloadditionComplete stereoselectivity for 3,4-cis-4,5-trans isomer organicreactions.org
trans-1-chloro-2-nitroethyleneN-methyl-phenylnitrone[3+2] CycloadditionHigh endo stereoselectivity predicted nih.gov
Furfural DerivativesN-Aryl Maleimides[4+2] CycloadditionShift from exo to endo preference with change in solvent and temperature wikipedia.org

[3+2] Cycloadditions with Nitrones

The reaction of this compound analogues with nitrones is a classic example of a 1,3-dipolar cycloaddition. oakwoodchemical.comresearchgate.net In this process, the nitrone acts as the three-atom (1,3-dipole) component, and the electron-deficient alkene of the nitrovinylbenzene serves as the dipolarophile. The reaction yields a five-membered isoxazolidine (B1194047) ring, a versatile heterocyclic scaffold in organic synthesis. researchgate.net

The regioselectivity of the cycloaddition is governed by Frontier Molecular Orbital (FMO) theory. Because the nitrovinylbenzene is a strongly electron-deficient alkene, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital of the nitrone (HOMOnitrone) and the Lowest Unoccupied Molecular Orbital of the alkene (LUMOalkene). researchgate.net This interaction typically favors the formation of the 4-nitroisoxazolidine regioisomer. organicreactions.org This outcome is consistent with experimental and theoretical studies on the reactions of various nitrones with substituted nitroalkenes. organicreactions.orgnih.gov

Copper- and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (AAC) Analogues

While the canonical Azide-Alkyne Cycloaddition (AAC) involves an alkyne, the electron-deficient double bond of nitrovinylbenzenes can participate in analogous [3+2] cycloaddition reactions with organic azides. These reactions, often facilitated by a copper catalyst, provide a direct route to highly functionalized 1,2,3-triazole structures.

A copper-catalyzed reaction between nitro-olefins and organic azides has been developed that proceeds through a [3+2] cycloaddition followed by an in-situ oxidation step. nih.govsigmaaldrich.com This process avoids the elimination of nitrous acid (HNO₂) that can occur in other pathways, leading to better atom economy. The reaction shows broad substrate scope and high regioselectivity, affording 1,4(-NO₂),5-trisubstituted 1,2,3-triazoles in good to excellent yields. sigmaaldrich.com Given this precedent, this compound would be an excellent substrate for this transformation.

In contrast, ruthenium catalysts are renowned for promoting azide-alkyne cycloadditions that yield the 1,5-disubstituted 1,2,3-triazole regioisomer, complementary to the 1,4-isomer produced in copper-catalyzed reactions. youtube.comresearchgate.net While the ruthenium-catalyzed cycloaddition of azides with nitroalkenes is less documented, ruthenium complexes are known to catalyze a wide variety of cycloadditions, suggesting potential applicability. youtube.com

Inverse Electron-Demand [4+2] Cycloaddition Reactions

The inverse electron-demand Diels-Alder (IEDDA) reaction is a [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile. chemscene.com This is the reverse of the electronic requirements for a normal Diels-Alder reaction. Key dienes used in IEDDA reactions are electron-deficient heterocycles like 1,2,4,5-tetrazines and 1,2,3-triazines. libretexts.orglibretexts.org

The compound this compound, due to its electron-deficient double bond, is a classic example of an electron-poor dienophile . Therefore, it would not typically participate in an IEDDA reaction. Instead, it is an excellent candidate for a normal-demand Diels-Alder reaction , reacting with an electron-rich diene. libretexts.org The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO of the double bond, accelerating the reaction with dienes possessing high-energy HOMOs. Such reactions provide a powerful method for constructing highly functionalized cyclohexene (B86901) rings.

Reduction Reactions of the Nitro and Nitrovinyl Functionalities

The nitro group of this compound is readily susceptible to reduction, providing a valuable synthetic handle for introducing an amine functionality. A variety of reagents and conditions can be employed, offering control over the reduction outcome. The reduction can target the nitro group, the vinyl double bond, or both simultaneously.

Common methods for the reduction of the aromatic nitro group to an aniline (B41778) include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is a highly efficient method. This method often reduces the nitro group and the vinyl double bond concurrently.

Metal-Acid Systems: Active metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are classic and effective reagents for converting nitroarenes to anilines.

Metal Hydrides: While potent hydrides like Lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often too reactive and can lead to side products like azo compounds with aromatic nitro groups. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce a nitro group on its own but can be effective in the presence of transition metal catalysts.

Selective reduction of the nitrovinyl double bond while preserving the nitro group can be achieved using specific reagents like sodium borohydride, which selectively performs a 1,4-conjugate addition of a hydride.

Table 2: Common Reagents for the Reduction of Nitro and Nitrovinyl Groups

Reagent/SystemFunctionality ReducedTypical ProductReference
H₂, Pd/CNitro group and C=C double bondAlkylamine
Fe, HClNitro groupAniline (vinyl group may also be reduced)
SnCl₂, HClNitro groupAniline
LiAlH₄Nitro group and C=C double bondAlkylamine
NaBH₄C=C double bond (conjugate reduction)Alkyl nitro compound

Oxidation Reactions Involving Nitrovinylbenzene Derivatives

The carbon-carbon double bond in nitrovinylbenzene derivatives is susceptible to various oxidative transformations. The specific outcome depends on the oxidizing agent and reaction conditions.

Epoxidation: The electron-deficient nature of the alkene can make direct epoxidation with reagents like m-CPBA challenging. However, metal-catalyzed oxidations can yield the corresponding epoxide, p-nitrostyrene oxide, which is a valuable chiral building block. wikipedia.orgchemrxiv.org

Dihydroxylation: The conversion of the alkene to a vicinal diol (a glycol) can be accomplished using powerful oxidizing agents. Syn-dihydroxylation is typically achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). nih.gov These reactions proceed through a concerted mechanism involving a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. Anti-dihydroxylation can be achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening.

Oxidative Cleavage: A reaction analogous to ozonolysis can be achieved using photoexcited nitroarenes as ozone surrogates. researchgate.net In this process, the photoexcited nitro compound undergoes a radical [3+2] cycloaddition with the alkene. The resulting intermediate, an 'N-doped' ozonide, can then be hydrolyzed under mild conditions to cleave the double bond, yielding two carbonyl compounds. researchgate.netresearchgate.net For this compound, this would result in the formation of 1,2-difluoro-3-formylbenzene and formaldehyde. This method offers a safer alternative to traditional ozonolysis. researchgate.net

Radical Reactions and Their Management in Nitrovinyl Systems

Nitrovinyl systems, such as analogues of this compound, are versatile participants in radical reactions. The classical reactivity of these compounds typically involves 1,4-addition of nucleophiles. However, the introduction of free radical species can alter this reactivity, leading to selective addition at the nitro-bearing carbon. This process often results in a stabilized benzylic radical, which can then undergo a denitrative process to form substituted alkenes. This transformation is particularly effective for β-nitrostyrenes due to the stability of the intermediate benzylic radical. acs.org

A variety of radical species, including alkyl, aryl, sulfur-centered, and phosphorus-centered radicals, can be employed in these reactions. The generation of these radicals can be achieved through oxidative, reductive, or photocatalyzed procedures, which can also provide a notable degree of diastereoselectivity in the formation of the resulting alkene. acs.org For instance, the reaction of β-nitrostyrenes with trialkylboranes is proposed to proceed via a free-radical mechanism involving an NO2/alkyl substitution. This reaction is stimulated by radical initiators like a trace of oxygen or tert-butyl peroxide and can be inhibited by radical scavengers. rsc.org

Denitrative cross-couplings of nitrostyrenes represent a significant class of radical reactions. The most prevalent mechanism involves the addition of an in situ generated radical to the nitrostyrene, forming a benzylic radical. This is followed by an elimination step that restores the double bond. nih.gov Various radical precursors and initiators have been explored for these couplings. For example, benzoyl peroxide has been used to initiate the reaction between nitrostyrenes and cycloalkanes. nih.gov

The management of these radical reactions is crucial for achieving desired synthetic outcomes. The choice of radical initiator and reaction conditions plays a pivotal role. For example, in some cases, the presence of a nitro group on the aromatic ring of the nitrostyrene can inhibit the reaction. nih.gov Furthermore, the interplay between radical addition and other potential reaction pathways, such as Michael addition, needs to be carefully controlled. Visible light-mediated photoredox catalysis has emerged as a powerful tool for initiating radical reactions of β-nitroalkenes under mild conditions, offering an alternative to traditional methods.

Elucidation of Complex Reaction Mechanisms Through Advanced Studies

The intricate reaction mechanisms of nitrovinyl systems have been the subject of advanced theoretical and experimental investigations. Computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into the energetics and pathways of these reactions. For example, Molecular Electron Density Theory (MEDT) has been employed to analyze the [3+2] cycloaddition reactions of (Z)- and (E)-β-nitrostyrenes. These studies have revealed that these reactions proceed via a one-step, polar, zw-type mechanism. The activation energies and stereoselectivity of these reactions have been rationalized by examining the electronic structure of the reactants and transition states. rsc.orgrsc.org

Kinetic studies have also been instrumental in unraveling reaction mechanisms. For instance, a kinetic investigation of the Michael-type reactions of substituted β-nitrostyrenes with cyclic secondary amines in acetonitrile (B52724) showed that the reactions proceed through both catalyzed and uncatalyzed routes. The upward curvature in the plots of the pseudo-first-order rate constant versus amine concentration indicated this dual pathway. A negative enthalpy of activation was observed in one case, suggesting the involvement of a stable intermediate. datapdf.com

Advanced spectroscopic techniques are crucial for detecting and characterizing transient intermediates in complex reaction mechanisms. perkinelmer.com While not specifically detailed in the provided search results for this compound family, techniques like stopped-flow FT-IR spectroscopy can provide real-time information about the chemical species present during a reaction, helping to elucidate the sequence of bond-forming and bond-breaking events. perkinelmer.com

Computational electrochemistry has also been applied to study the electrochemical reactions of β-nitrostyrene, dissecting the reaction mechanism into multiple possible routes and pathways. researchgate.net These theoretical investigations, combined with experimental data, allow for a comprehensive understanding of the factors that govern the reactivity and selectivity of these important synthetic intermediates.

Interactive Data Tables

Below are interactive tables summarizing key data from studies on β-nitrostyrene analogues.

Thermodynamic Data for the [3+2] Cycloaddition of (E)- and (Z)-β-Nitrostyrenes with a Nitrone rsc.orgrsc.org
ReactantTransition StateΔE (kcal/mol)ΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)
(E)-β-Nitrostyreneendo5.54.9-41.517.3
(E)-β-Nitrostyreneexo7.77.1-39.718.9
(Z)-β-Nitrostyreneendo5.04.5-42.517.2
(Z)-β-Nitrostyreneexo5.65.1-41.817.6

Applications of 1,2 Difluoro 3 E 2 Nitrovinyl Benzene As a Synthetic Intermediate

Construction of Diverse Heterocyclic Systems

The electron-poor double bond of 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene makes it an excellent building block for synthesizing a variety of heterocyclic compounds. The nitrovinyl group acts as a versatile electrophile and a key component in cycloaddition reactions, enabling the formation of five-membered rings such as pyrroles, triazoles, and isoxazolidines.

Substituted β-nitrostyrenes are effective precursors for the synthesis of polysubstituted pyrroles through multicomponent reactions. bohrium.comccspublishing.org.cn A common strategy involves the reaction of a β-nitrostyrene with a 1,3-dicarbonyl compound and a primary amine. ccspublishing.org.cn In this process, the reaction is thought to proceed through an initial Michael addition of the dicarbonyl compound to the nitrostyrene (B7858105), followed by condensation with the amine and subsequent cyclization and aromatization to yield the pyrrole (B145914) ring. The reaction can be catalyzed by various agents, including gold(I) complexes, which facilitate the tandem reaction under mild, room-temperature conditions. ccspublishing.org.cn

Another established method for pyrrole synthesis from nitroalkenes is the Barton-Zard reaction. While specific examples using this compound are not detailed in the literature, the general mechanism involves the reaction of a nitroalkene with an isocyanoacetate to form the pyrrole ring system. bohrium.com Pyrrolines, the partially saturated analogues of pyrroles, can also be synthesized from precursors derived from nitrostyrenes. orgsyn.org

Table 1: Representative Gold(I)-Catalyzed Three-Component Synthesis of a Polysubstituted Pyrrole
Reactant 1Reactant 2Reactant 3CatalystSolventProductRef.
β-NitrostyreneEthyl AcetoacetateBenzylamineAuCl(PPh₃)/AgOTfEthanolEthyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate ccspublishing.org.cn

The synthesis of 1,2,3-triazoles can be efficiently achieved through the reaction of β-nitrostyrenes with sodium azide (B81097). researchgate.netscispace.com This transformation is a catalyst-free 1,3-dipolar cycloaddition where the nitroalkene acts as the dipolarophile. scispace.com The reaction proceeds via an initial Michael-type addition of the azide anion to the electron-deficient double bond of the nitrostyrene. This is followed by an intramolecular cyclization with the concomitant elimination of a nitrite (B80452) salt (e.g., NaNO₂) to afford the aromatic 1,2,3-triazole ring. scispace.com This method is notable for its operational simplicity and mild reaction conditions, providing a direct route to 4-aryl-1H-1,2,3-triazoles. researchgate.net Given its structure, this compound is an ideal candidate for this type of transformation to produce 4-(2,3-difluorophenyl)-1H-1,2,3-triazole.

Table 2: General Synthesis of 1,2,3-Triazoles from Nitroalkenes and Sodium Azide
Reactant 1Reactant 2SolventConditionsProductRef.
(E)-(2-Nitrovinyl)benzeneSodium AzideDMSO80 °C4-Phenyl-1H-1,2,3-triazole researchgate.netscispace.com

Isoxazolidines are five-membered heterocyclic compounds that can be readily synthesized via the 1,3-dipolar cycloaddition of a nitrone with an alkene. wikipedia.orgqu.edu.sa In this reaction, the nitrone serves as the 1,3-dipole and the alkene acts as the dipolarophile. The electron-deficient nature of the double bond in this compound makes it a highly reactive dipolarophile for this cycloaddition. wikipedia.org The reaction is typically highly regioselective and stereospecific, leading to the formation of complex, highly functionalized isoxazolidine (B1194047) rings. wikipedia.orgnih.gov These isoxazolidine products are stable and can serve as versatile intermediates themselves, as the N-O bond can be reductively cleaved to yield valuable 1,3-aminoalcohols. wikipedia.org

Table 3: Representative 1,3-Dipolar Cycloaddition for Isoxazolidine Synthesis
NitroneDipolarophileConditionsProductRef.
C-Phenyl-N-methylnitroneStyreneToluene, Reflux2-Methyl-3,5-diphenylisoxazolidine researchgate.net

The this compound scaffold can be elaborated into fused N-heterocycles like quinazolines, which are important structures in medicinal chemistry. researchgate.netnih.govresearchgate.net A plausible synthetic route involves the chemical modification of the nitrovinyl group. The nitro group can be reduced to a primary amine, and the vinyl double bond can be cleaved or reduced. For instance, reduction of the nitro group would yield an enamine or, upon full reduction, an aminoethyl group.

A more direct approach to utilizing the aromatic core for quinazoline (B50416) synthesis would involve the reduction of the nitro group of the precursor, 2,3-difluoronitrobenzene, to give 2,3-difluoroaniline. This aniline (B41778) could then be used in established quinazoline syntheses, such as the Niementowski reaction, which involves condensation with anthranilic acid, or other methods that build the pyrimidine (B1678525) ring onto the aniline core. nih.gov Alternatively, if the nitrovinyl group is first converted to an amino group on the benzene (B151609) ring, the resulting substituted aniline becomes a key precursor for various quinazoline synthetic strategies. organic-chemistry.orgnih.gov

Table 4: General Method for Quinazoline Synthesis from an Anthranilic Acid Derivative
Reactant 1Reactant 2ConditionsProductRef.
Anthranilic AcidFormamideHeat (120 °C)Quinazolin-4(3H)-one nih.gov

Role in Domino and Cascade Reaction Sequences for Molecular Complexity

The inherent reactivity of the β-nitrostyrene unit makes this compound an excellent substrate for initiating domino and cascade reactions. nih.govresearchgate.net These sequences, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient for building molecular complexity from simple starting materials. researchgate.net

The multicomponent synthesis of pyrroles described previously is a prime example of a domino reaction. ccspublishing.org.cn The process is initiated by a Michael addition, which creates a new intermediate that subsequently undergoes a series of intramolecular reactions (cyclization and dehydration) to form the final heterocyclic product. ccspublishing.org.cn

Another potential cascade involves an initial nucleophilic attack on the vinyl group, followed by a cyclization where the nitro group acts as an internal oxidant or is displaced. For example, a reductive cyclization can be initiated by reducing the nitro group to a nitroso group, which can then participate in an intramolecular ene reaction with a suitably positioned alkene, ultimately leading to complex N-heterocycles. researchgate.net Such sequences demonstrate the power of the nitrovinylbenzene scaffold to rapidly generate intricate molecular frameworks in a highly efficient manner. nih.gov

Development of Functional Organic Materials and Molecular Scaffolds

The structural features of this compound and its derivatives make them promising candidates for the development of functional organic materials and as versatile molecular scaffolds. The presence of fluorine atoms in organic molecules is known to impart unique properties, such as increased thermal stability, metabolic resistance, and altered electronic characteristics. researchgate.net Fluorinated aromatic compounds are of significant interest in materials science and medicinal chemistry. researchgate.net

The conjugated system of the nitrovinylbenzene core can be incorporated into larger polymeric or molecular structures to create materials with specific optical or electronic properties. The heterocycles synthesized from this intermediate, such as pyrroles and triazoles, are themselves important scaffolds in drug discovery and materials science. uctm.edunih.gov For example, the 1,2,3-triazole linkage, often formed via "click" chemistry, is widely used to connect different molecular fragments, creating diverse chemical libraries and functional materials. scispace.com Therefore, this compound serves as a foundational building block for creating a wide array of complex molecules with potential applications ranging from pharmaceuticals to advanced materials.

Computational and Theoretical Studies on Fluorinated Nitrovinylbenzene Systems

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and reactivity of organic compounds, including substituted nitrovinylbenzenes.

In terms of reactivity, DFT studies help in analyzing the molecule's reactive sites. Population analyses can be performed to calculate reactivity parameters and map the electrostatic potential, identifying electrophilic and nucleophilic centers. For nitrovinylbenzene derivatives, the β-carbon of the vinyl group is highly electrophilic, making it susceptible to nucleophilic attack, a key step in reactions like Michael additions. DFT calculations have been used to study the reaction mechanism of various nucleophiles, such as triphenylphosphite, with β-nitrostyrenes, confirming the preferred site of attack and elucidating the mechanistic pathway. researchgate.net The substitution pattern on the aromatic ring, including the number and position of fluorine atoms, finely tunes this reactivity.

Quantum-Chemical Analysis of Reaction Pathways and Transition States

Quantum-chemical methods, including DFT, are essential for mapping the potential energy surfaces of chemical reactions. This allows for the detailed analysis of reaction pathways, the identification of intermediates, and the characterization of transition states. Such analyses are particularly valuable for understanding the mechanisms of complex reactions involving fluorinated nitrovinylbenzenes, such as cycloadditions.

Nitroalkenes are excellent dienophiles or dipolarophiles in cycloaddition reactions due to their electron-deficient nature. Computational studies have explored these reactions in depth, showing that the mechanisms can range from concerted, asynchronous processes to stepwise pathways involving zwitterionic intermediates, depending on the reactants. For instance, the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes has been investigated computationally. beilstein-journals.org These studies calculate the activation energies for the formation of different stereoisomers (endo and exo), helping to explain or predict the experimental outcomes. The calculations often reveal that the transition states are asynchronous, with one new bond forming ahead of the other.

Furthermore, theoretical calculations can elucidate the influence of substituents on reaction barriers and selectivity. Studies on β-fluoro-β-nitrostyrenes have shown that the presence of strong electron-withdrawing groups on the aryl ring can lead to higher diastereoselectivity in Diels-Alder reactions. beilstein-journals.org By locating the transition state structures and calculating their energies, researchers can rationalize these stereochemical outcomes.

Table 1: Effect of Aryl Substituents on Diastereoselectivity in the Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclopentadiene

Aryl Substituent (on Nitrostyrene)endo/exo Ratio
No strong EWG~ 1:1
4-Cyano2:1
3-Nitro2:1

This table is generated based on findings for β-fluoro-β-nitrostyrenes, which serve as a model for understanding the reactivity of related fluorinated systems. beilstein-journals.org

Studies on Electronic Properties and Molecular Orbitals of Push-Pull Alkenes

The 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene molecule is an example of a "push-pull" alkene, where the aromatic ring (influenced by fluorine substituents) acts as a donor (or modified donor) and the nitrovinyl group acts as a strong acceptor of electron density. This electronic push-pull character gives rise to unique properties.

Theoretical studies focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the LUMO and the HOMO-LUMO gap are critical indicators of a molecule's electronic behavior. In push-pull systems like fluorinated nitrovinylbenzenes, the nitro group significantly lowers the energy of the LUMO, making the molecule a strong electrophile. mdpi.com The fluorine atoms also contribute to lowering the orbital energies through their inductive effects.

The HOMO-LUMO gap is directly related to the electronic transitions of the molecule. Time-dependent DFT (TD-DFT) calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra. For substituted nitrostyrenes, the primary absorption bands are typically assigned to π→π* transitions, corresponding to the excitation of an electron from the HOMO to the LUMO. nih.gov The precise energy of this transition is sensitive to the substitution pattern on the benzene (B151609) ring.

Conceptual DFT provides reactivity indices that further quantify the electronic properties. Parameters such as global electrophilicity, nucleophilicity, and hardness are calculated to classify the reactivity of these molecules. Studies on related nitroalkenes have classified them as strong electrophiles based on these indices, which is consistent with their observed reactivity in polar cycloaddition reactions. mdpi.com

Table 2: Conceptual DFT Reactivity Indices for Model Nitroalkenes

Compound ClassGlobal Electrophilicity (ω)Classification
Benzonitrile (B105546) N-oxide (model 1,3-dipole)ModerateModerate Electrophile / Moderate Nucleophile
β-Phosphorylated Nitroethenes (model nitroalkenes)StrongStrong Electrophiles / Marginal Nucleophiles

This table illustrates how DFT-derived indices are used to classify the reactivity of nitroalkenes, which are structurally related to fluorinated nitrovinylbenzenes. mdpi.com

Theoretical Prediction of Novel Reactivity Patterns and Selectivities

A key advantage of computational chemistry is its predictive power. Theoretical models can be used to forecast novel reactivity patterns and selectivities for fluorinated nitrovinylbenzene systems before extensive experimental work is undertaken.

For example, by calculating the activation barriers for competing reaction pathways, researchers can predict which reaction is kinetically favored. In the context of cycloaddition reactions, theoretical studies can predict not only the feasibility of a reaction but also its regioselectivity and stereoselectivity. For the [3+2] cycloaddition of benzonitrile N-oxide with substituted nitroalkenes, DFT calculations have successfully predicted the favored regioisomer by comparing the activation energies of the different possible transition states. mdpi.com

Moreover, computational studies can explore the effects of catalysts on reaction outcomes. The interaction of a Lewis acid or an organocatalyst with the fluorinated nitrovinylbenzene can be modeled to understand how the catalyst activates the substrate and influences the stereochemical course of the reaction. These theoretical predictions can guide the development of new synthetic methodologies. By modifying the substitution pattern on the aromatic ring in silico (e.g., changing the position or number of fluorine atoms), chemists can screen for substrates with optimized reactivity or selectivity for a desired transformation, accelerating the discovery of new and efficient chemical reactions. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In the proton NMR spectrum of 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene, the signals for the vinyl protons are particularly diagnostic. The (E)-configuration of the double bond results in a large coupling constant (J-value), typically in the range of 13-16 Hz, between the two vinyl protons. The three protons on the difluorinated benzene (B151609) ring would appear as complex multiplets due to spin-spin coupling with each other and with the nearby fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of these signals would confirm the presence of sp²-hybridized carbons in both the aromatic ring and the vinyl group. Carbons bonded to the electronegative fluorine and nitro groups would appear further downfield.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique. huji.ac.ilnih.gov The spectrum would display two distinct signals for the two magnetically non-equivalent fluorine atoms. nih.gov The chemical shifts and coupling patterns, including the coupling between the two fluorine atoms (F-F coupling) and couplings to adjacent protons (H-F coupling), are highly characteristic and provide definitive evidence for the 1,2-difluoro substitution pattern on the benzene ring. huji.ac.ilnih.gov The large chemical shift range of ¹⁹F NMR ensures excellent signal dispersion, minimizing spectral overlap. huji.ac.ilnih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound This table is illustrative, based on typical values for similar functional groups.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H7.5 - 8.0Doublet~13-16Vinyl H
¹H7.5 - 8.0Doublet~13-16Vinyl H
¹H7.0 - 7.6Multiplet-Aromatic H's
¹³C150 - 165 (C-F)Multiplet-Aromatic C-F
¹³C135 - 145Singlet-Vinyl C's
¹³C120 - 130Multiplet-Aromatic C-H
¹⁹F-110 to -170Multiplet-Aromatic F

Mass Spectrometry (MS) Techniques (e.g., GC/MS, LRMS, HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns. rsc.org

Low-Resolution Mass Spectrometry (LRMS): For this compound (Molecular Formula: C₈H₅F₂NO₂), LRMS would show a molecular ion peak [M]⁺ at an m/z value corresponding to its integer molecular weight of 185. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition. This technique would be used to confirm the molecular formula C₈H₅F₂NO₂ by matching the experimentally measured exact mass to the calculated theoretical mass, thereby distinguishing it from other potential compounds with the same nominal mass. rsc.org Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) or oxygen atoms.

Table 2: Expected Mass Spectrometry Data for this compound

TechniqueExpected ResultInformation Obtained
LRMS (EI)m/z = 185 ([M]⁺)Confirmation of molecular weight.
HRMS (ESI/EI)Exact mass matching C₈H₅F₂NO₂Unambiguous confirmation of elemental composition.
Tandem MS (MS/MS)Fragmentation ions (e.g., [M-NO₂]⁺)Structural information and confirmation of functional groups.

Chromatographic Separation and Purification Methodologies (e.g., HPLC, Column Chromatography, TLC)

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. researchgate.netnih.gov The compound's retention factor (Rf) value is characteristic for a given stationary phase and mobile phase.

Column Chromatography: This is the standard technique for purifying organic compounds on a preparative scale. rsc.org For this compound, a silica (B1680970) gel stationary phase is typically used. The mobile phase, or eluent, would likely be a mixture of non-polar and moderately polar solvents, such as hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate, to achieve effective separation from starting materials and byproducts. rsc.orgresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient analytical technique used to determine the purity of the final compound. It provides quantitative data on the percentage of the desired product and any impurities present.

Table 3: Chromatographic Methods for this compound

MethodStationary PhaseTypical Mobile PhasePurpose
TLCSilica GelHexane/Ethyl AcetateReaction monitoring, solvent system determination. researchgate.netnih.gov
Column ChromatographySilica GelHexane/Ethyl Acetate gradientPreparative purification. rsc.orgresearchgate.net
HPLC (Reverse-Phase)C18-silicaAcetonitrile (B52724)/WaterAnalytical purity assessment.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the molecule can be determined.

Table 4: Information Obtainable from X-ray Crystallography

ParameterSignificance
Crystal System & Space GroupDefines the symmetry and packing of molecules in the crystal lattice.
Unit Cell DimensionsProvides the dimensions of the basic repeating unit of the crystal.
Atomic CoordinatesDetermines the precise 3D position of every atom.
Bond Lengths & AnglesConfirms atomic connectivity and geometry.
Torsional AnglesUnambiguously confirms the (E)-stereochemistry of the alkene.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The compound can be synthesized via nitrovinyl group introduction to a fluorinated benzene precursor. A common approach involves coupling 1,2-difluorobenzene derivatives with nitroethylene equivalents under controlled conditions (e.g., Wittig or Knoevenagel reactions). For stereoselectivity, the (E)-configuration is stabilized by conjugation between the nitro group and aromatic ring. Solvent polarity (e.g., DMF vs. toluene) and catalysts (e.g., Lewis acids like BF₃) significantly affect yield and stereochemical outcomes .
  • Characterization : Confirm the (E)-configuration using X-ray crystallography (as demonstrated for similar nitrovinyl aromatics ) or NOESY NMR to distinguish stereoisomers .

Q. How can spectroscopic techniques differentiate this compound from its structural analogs?

  • Methodological Answer :

  • ¹H/¹³C NMR : Fluorine atoms induce splitting patterns (e.g., coupling constants J ~8–20 Hz for adjacent fluorines). The nitrovinyl group’s protons show deshielded signals (δ ~6.5–8.5 ppm) with trans coupling (J ~12–16 Hz) .
  • IR Spectroscopy : Nitro groups exhibit strong asymmetric/symmetric stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹. Fluorine substituents reduce ring electron density, shifting C-F stretches to ~1100–1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks at m/z ≈ 199 (C₈H₅F₂NO₂) with fragmentation patterns reflecting loss of NO₂ or F groups .

Q. What are the compound’s stability considerations under ambient and reactive conditions?

  • Methodological Answer :

  • Thermal Stability : The nitrovinyl group may decompose exothermically above 200°C. Differential Scanning Calorimetry (DSC) can identify decomposition thresholds .
  • Photoreactivity : Nitro groups promote light-induced degradation. Store in amber glass under inert gas (N₂/Ar) to prevent radical formation .
  • Hydrolytic Stability : Fluorine substituents enhance resistance to nucleophilic attack, but nitro groups may hydrolyze in strongly acidic/basic conditions. Monitor pH during storage .

Advanced Research Questions

Q. How do electronic and steric effects of fluorine substituents influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to the less deactivated position (meta to fluorine). DFT calculations (e.g., Fukui indices) predict regioselectivity by mapping local electrophilicity .
  • Steric Effects : Adjacent fluorines create steric hindrance, favoring substitution at the nitrovinyl-bearing position. Competitive experiments with bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) can validate computational predictions .

Q. What competing pathways arise during nitro group reduction, and how can selectivity be optimized?

  • Methodological Answer :

  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl) reduce nitro to NH₂. Competing pathways include over-reduction (NH₂ → NH) or ring hydrogenation. Control selectivity via solvent (e.g., ethanol vs. THF) and catalyst loading .
  • Byproduct Analysis : Monitor intermediates using TLC or in-situ IR. For example, nitroso intermediates (λmax ~400 nm) indicate incomplete reduction .

Q. How does the compound’s structure inform its potential as a precursor for bioactive or materials science applications?

  • Methodological Answer :

  • Pharmaceutical Intermediates : The nitrovinyl group is a versatile handle for synthesizing amines, imines, or heterocycles. For example, coupling with thiols generates sulfonamide derivatives with antimicrobial potential .
  • Materials Science : Fluorine and nitro groups enhance thermal stability and electron deficiency, making the compound a candidate for high-performance polymers or nonlinear optical (NLO) materials. Measure hyperpolarizability via EFISH (Electric-Field-Induced Second Harmonic) experiments .

Data Contradiction Analysis

Q. Conflicting reports on nitrovinyl group reactivity in fluorinated aromatics: How to reconcile discrepancies?

  • Methodological Answer : Discrepancies may arise from solvent polarity, substituent positions, or reaction scales. For example:

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states differently than nonpolar solvents, altering reaction rates .
  • Substituent Positioning : Meta- vs. para-fluorine alters resonance effects, as shown in X-ray/DFT studies of related compounds .
  • Scale-Up Challenges : Microwaves or flow chemistry may improve reproducibility in large-scale syntheses .

Safety and Handling

Q. What are critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to permeability to nitro compounds .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts (e.g., NOx gases) .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal. Follow institutional guidelines for halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.